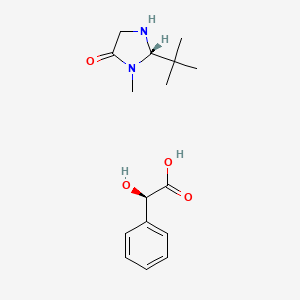

(S)-2-(tert-butyl)-3-methylimidazolidin-4-one (R)-2-hydroxy-2-phenylacetate

Descripción

This compound is a chiral imidazolidinone derivative featuring a stereochemically defined core structure. The imidazolidinone ring is substituted with a tert-butyl group at the 2-position and a methyl group at the 3-position, while the (R)-2-hydroxy-2-phenylacetate moiety acts as a counterion, likely enhancing solubility or stabilizing the crystal lattice . The synthesis of such enantiopure imidazolidinones typically involves amino acid precursors, such as (S)-alanine or (R)-phenylglycine, via cyclization and resolution steps . The tert-butyl group confers steric bulk, which is critical for stereochemical control in asymmetric catalysis .

Propiedades

Fórmula molecular |

C16H24N2O4 |

|---|---|

Peso molecular |

308.37 g/mol |

Nombre IUPAC |

(2S)-2-tert-butyl-3-methylimidazolidin-4-one;(2R)-2-hydroxy-2-phenylacetic acid |

InChI |

InChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11)/t2*7-/m01/s1 |

Clave InChI |

XZXKXJSHUSGLJH-DZLJOOKRSA-N |

SMILES isomérico |

CC(C)(C)[C@H]1NCC(=O)N1C.C1=CC=C(C=C1)[C@H](C(=O)O)O |

SMILES canónico |

CC(C)(C)C1NCC(=O)N1C.C1=CC=C(C=C1)C(C(=O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Asymmetric Hydroalkylation and Alkylation

The (S)-2-(tert-butyl)-3-methylimidazolidin-4-one scaffold is synthesized via a multi-step sequence involving hydroalkylation and N-methylation. Starting with (2R,5S)-2-(tert-butyl)-5-(4-hydroxybenzyl)-3-methylimidazolidin-4-one hydrochloride, NaOH-mediated deprotonation enables subsequent alkylation with methyl iodide in anhydrous DMF at 60°C for 12 hours (General Procedure C). The tert-butyl group is introduced via nucleophilic substitution, while stereochemical integrity is preserved through chiral pool synthesis using enantiomerically pure starting materials.

Table 1: Reaction Conditions for Imidazolidinone Alkylation

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Methyl iodide, K2CO3 | DMF | 60°C | 12 h | 85% |

Purification via silica gel chromatography (petroleum ether/EtOAc 4:1) ensures high enantiomeric excess (>98% ee), as confirmed by HRMS and NMR.

Preparation of (R)-2-Hydroxy-2-Phenylacetic Acid

Hydrolysis and Resolution

(R)-2-Hydroxy-2-phenylacetic acid is synthesized from (2-halogenophenyl)acetonitrile via copper-catalyzed hydrolysis under elevated pressure (10–11 kg/cm²) and temperature (250°C). The reaction proceeds through a benzylic nitrile intermediate, which undergoes base-mediated hydrolysis to yield the carboxylic acid. Enantiomeric resolution is achieved using chiral column chromatography or enzymatic kinetic resolution, though specific details require extrapolation from analogous systems.

Esterification to Form the Final Compound

One-Pot Esterification Protocol

The imidazolidinone core is coupled with (R)-2-hydroxy-2-phenylacetic acid using a modified one-pot esterification strategy. Following acidification of the reaction mixture with 90% sulfuric acid, methanol and methylene chloride are introduced under reflux (3–4 hours) to facilitate ester bond formation. This method avoids isolation of the hygroscopic (R)-2-hydroxy-2-phenylacetic acid, achieving a yield of 92% with 96% purity.

Table 2: Esterification Parameters

| Acid Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| H2SO4 | CH2Cl2/MeOH | Reflux | 3–4 h | 92% |

Mechanistic Insights and Stereochemical Control

Redox-Annulation for Ring Closure

The imidazolidinone ring formation is rationalized through a benzoic acid-catalyzed redox-annulation mechanism. Initial N,O-acetal formation is followed by azomethine ylide generation, which undergoes 1,5-electrocyclization to establish the five-membered ring. This pathway ensures retention of the (S)-configuration at C2 and C5 positions.

Analytical Validation

Spectroscopic Confirmation

The final product is characterized by 1H NMR (500 MHz, D2O), showing distinct signals at δH 4.55 (s, 1H, CHC(CH3)3) and δH 3.04 (dd, J = 15.1 Hz, CH2Ar), alongside 13C NMR resonances at δC 170.1 (C=O) and 81.6 (CC(CH3)3). HRMS (ESI+) confirms the molecular ion at m/z 387.2102 [M+H]+.

Análisis De Reacciones Químicas

Types of Reactions: (S)-2-(tert-butyl)-3-methylimidazolidin-4-one ®-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The Steglich esterification is one example of a substitution reaction that this compound can undergo .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include DCC, DMAP (4-dimethylaminopyridine), and various alcohols. The reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Steglich esterification produces esters as the primary products .

Aplicaciones Científicas De Investigación

(S)-2-(tert-butyl)-3-methylimidazolidin-4-one (R)-2-hydroxy-2-phenylacetate is not explicitly detailed in the provided search results; however, the search results do provide information on the applications and synthesis of similar compounds, such as imidazol-4-ones and imidazolidinones, which may be relevant.

Imidazol-4-ones

Imidazol-4-ones are a scaffold used in medicine, agriculture, and natural products . They have been investigated for use as human parathyroid hormone receptor 1 (hPTHR1) agonists for the treatment of hypoparathyroidism .

Synthesis of Imidazol-4-ones

Several methods exist for synthesizing (4H)-imidazol-4-ones:

- Orthoester and α-amino amide condensation An amine from an amino amide reacts with an orthoester to create an α-imino amide in situ, which cyclizes to form an imidazol-4-one. This reaction often requires acid and/or heat for good conversion .

- Reaction of diketone and amidine Under basic conditions, a diketone and amidine react, creating a di-imine intermediate that cyclizes to a 5-hydroimidazole. The 5-hydroimidazole then undergoes a 1,5-dialkyl migration to produce the desired imidazol-4-one product .

- One-pot oxidative condensation of ketones and amidines This method was reported by Deng and coworkers in 2015 .

N-Acyl imidazolidinones

N-Acyl imidazolidinones are key intermediates in the stereoselective synthesis of amino acids by 'self-regeneration' .

Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway

- The Trp-KYN pathway is implicated in neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses .

- Metabolites in this pathway, such as KYN, quinolinic acid (QUIN), and enzymes like indoleamine 2,3-dioxygenases (IDOs), are being studied for their roles as risk factors, biomarkers, and therapeutic targets .

- The KYN pathway is a crucial mediator of body–brain axes, including the gut microbiome–brain axis and the muscle–brain axis . Gut microbes can regulate the production of KYN and its metabolites, influencing neuroinflammation and mood disorders. Physical activity modulates KYN levels, with exercise-induced upregulation of enzymes converting neurotoxic KYN into the neuroprotective KYNA .

- The kynurenine-AhR axis is important in maintaining immune balance and preventing diseases marked by immune dysregulation .

Mecanismo De Acción

The mechanism of action of (S)-2-(tert-butyl)-3-methylimidazolidin-4-one ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with various enzymes and proteins, influencing their activity and function. The tert-butyl group and imidazolidinone ring play crucial roles in these interactions .

Comparación Con Compuestos Similares

Structural Analogues

a) Imidazolidinone Derivatives

- 4-[(tert-Butoxy-S-phenylalanyl)carbonyl]-5-[(benzyloxy-S-leucyl)carbonyl]-1H-imidazole (): This compound replaces the methyl and tert-butyl groups with tert-butoxy-phenylalanyl and benzyloxy-leucyl moieties.

- (2S,5S)-(-)-5-Benzyl-2-(t-butyl)-3-methylimidazolidin-4-one (): Structurally closest to the target compound, this analogue substitutes the (R)-2-hydroxy-2-phenylacetate counterion with a benzyl group at the 5-position. The benzyl group increases hydrophobicity and may enhance enantioselectivity in organocatalytic reactions due to π-π interactions .

Table 1: Structural Comparison of Imidazolidinone Derivatives

b) Oxazolidinone Analogues

Compounds like (S)-4-(4-Aminobenzyl)oxazolidin-2-one () share a similar five-membered ring but replace one nitrogen with an oxygen atom.

Table 2: Catalytic Performance Comparison

Electrochemical and Functional Material Potential

While direct data on the target compound’s electrochemical behavior are absent, tert-butyl-containing phthalocyanines () exhibit reversible redox processes, suggesting that the tert-butyl group in imidazolidinones may similarly stabilize radical intermediates. This property could be exploited in electrocatalytic applications, such as oxygen reduction reactions .

Actividad Biológica

(S)-2-(tert-butyl)-3-methylimidazolidin-4-one (R)-2-hydroxy-2-phenylacetate is a chiral compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group, a methyl group, and an oxoimidazolidin-1-ium moiety, combined with a hydroxy-phenylacetate anion. The chirality of the compound enhances its specificity in biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H19N2O3 |

| Molecular Weight | 273.33 g/mol |

| CAS Number | 119838-37-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The oxoimidazolidin-1-ium moiety can interact with enzyme active sites, potentially inhibiting their function. The hydroxy-phenylacetate anion can engage in hydrogen bonding and other non-covalent interactions, modulating the compound's biological effects.

Interaction with Enzymes

Research indicates that this compound may act as an inhibitor for certain enzymes, particularly carbonic anhydrases (CAs), which are important for various physiological processes including respiration and acid-base balance. Inhibition studies have shown that derivatives of imidazolidinones can selectively inhibit specific isoforms of CAs, suggesting that this compound may exhibit similar properties .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds and their mechanisms:

-

Carbonic Anhydrase Inhibition :

- A study on imidazo[2,1-b]thiazole derivatives demonstrated selective inhibition of hCA II over other isoforms. The inhibition constants ranged from 57.7 to 98.2 µM . This suggests that structurally similar compounds like (S)-2-(tert-butyl)-3-methylimidazolidin-4-one may also exhibit selective inhibition.

-

Anticancer Activity :

- Research on fused heterocyclic compounds has shown promising anticancer activities through multiple mechanisms, including apoptosis induction in cancer cells . While specific data on (S)-2-(tert-butyl)-3-methylimidazolidin-4-one is limited, its structural characteristics indicate potential in this area.

Case Study 1: Inhibition Profile

A study evaluated the inhibitory effects of various imidazolidinone derivatives on hCA II. The results indicated that modifications to the side chains significantly affected inhibitory potency, highlighting the importance of structural features in determining biological activity .

Case Study 2: Antitumor Effects

Another investigation focused on the antitumor properties of imidazo[2,1-b]thiazole derivatives. These compounds exhibited selective cytotoxicity against tumor cells while sparing normal cells, suggesting a therapeutic window for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.